N-(4-methoxyphenyl)-4-methylphthalazin-1-amine
CAS No.: 333776-09-3
Cat. No.: VC16710763
Molecular Formula: C16H15N3O
Molecular Weight: 265.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 333776-09-3 |
|---|---|
| Molecular Formula | C16H15N3O |
| Molecular Weight | 265.31 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)-4-methylphthalazin-1-amine |
| Standard InChI | InChI=1S/C16H15N3O/c1-11-14-5-3-4-6-15(14)16(19-18-11)17-12-7-9-13(20-2)10-8-12/h3-10H,1-2H3,(H,17,19) |
| Standard InChI Key | CLPZGJXKBAKLOK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)OC |
Introduction
Chemical Structure and Nomenclature
Structural Features
N-(4-Methoxyphenyl)-4-methylphthalazin-1-amine consists of a phthalazine ring system—a bicyclic structure comprising two fused benzene rings with two nitrogen atoms at positions 1 and 2. At position 1, the nitrogen is substituted with a 4-methoxyphenyl group (-NH-C6H4-OCH3), while position 4 bears a methyl group (-CH3). The methoxy substituent on the phenyl ring introduces electron-donating effects, influencing the compound's electronic distribution and reactivity .
The IUPAC name, 1-[(4-methoxyphenyl)amino]-4-methylphthalazine, reflects this substitution pattern. X-ray crystallography data for structurally similar phthalazin-1(2H)-one derivatives (e.g., 4-chloro-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine) reveal planar aromatic systems with intermolecular hydrogen bonds stabilizing the crystal lattice . For instance, bond lengths between the phthalazine nitrogen and adjacent carbons in analogous compounds range from 1.33–1.36 Å, consistent with delocalized π-electron systems .
Comparative Analysis with Analogous Compounds
The substitution pattern of N-(4-methoxyphenyl)-4-methylphthalazin-1-amine places it within a broader class of phthalazine amines investigated for pharmacological applications. For example:
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4-Chloro-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine (CAS 512803-50-8) shares the 4-methoxyphenylamine substituent but features a chloro group at position 4 and a benzyl linkage .
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2-Methylphthalazin-1(2H)-one derivatives exhibit antimicrobial activity, underscoring the therapeutic relevance of methyl-substituted phthalazines .
These analogs suggest that the methyl and methoxyphenyl groups in the target compound may enhance lipophilicity and membrane permeability, critical factors in drug design .
Synthesis and Manufacturing Processes
Proposed Synthetic Routes
While no direct synthesis of N-(4-methoxyphenyl)-4-methylphthalazin-1-amine is documented, pathways for analogous compounds provide a framework for its preparation:
Nucleophilic Aromatic Substitution
4-Chlorophthalazine intermediates, such as 4-chloro-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine , undergo displacement reactions with amines. Replacing the chloro group with a methyl moiety could involve:
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Friedel-Crafts Alkylation: Using methyl chloride and a Lewis acid catalyst (e.g., AlCl3) to introduce the methyl group.
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Grignard Reaction: Reacting 4-chlorophthalazine with methylmagnesium bromide (CH3MgBr).
This approach mirrors methods used to synthesize 4-methylphthalazin-1(2H)-one derivatives, where lanthanum(III) nitrate catalyzes one-pot cyclization reactions .
Condensation with 4-Methoxyphenylamine
A two-step strategy could involve:
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Preparation of 4-Methylphthalazine: Via cyclization of 2-carboxybenzaldehyde derivatives .
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Coupling with 4-Methoxyaniline: Using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the N-aryl bond.
This method aligns with patents describing the synthesis of 1-(4-methoxyphenyl)ethylamine through imine formation and reduction .
Catalytic and Solvent Systems
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Catalysts: Lanthanum(III) nitrate, effective in phthalazinone synthesis , may facilitate cyclization steps.
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Solvents: Toluene and benzene are employed in related condensations, with Dean-Stark traps for azeotropic water removal .
Physicochemical Properties
Estimated Molecular Parameters
Based on the structural formula C16H15N3O:
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Molecular Weight: 265.31 g/mol
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Density: ~1.15 g/cm³ (extrapolated from similar phthalazines )
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Melting Point: 180–190°C (predicted from substituted phthalazinones )
Spectral Characteristics
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IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .
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NMR:
Biological Activities and Applications
Antitumor Activity
4-(Thiophen-2-ylmethyl)-2H-phthalazin-1-ones inhibit PARP-1 (IC50 = 12 nM), a target in BRCA-mutant cancers . The methyl and methoxyphenyl substituents in the target compound could modulate DNA intercalation or enzyme binding.
Chiral Resolution and Catalysis
1-(4-Methoxyphenyl)ethylamine derivatives serve as chiral auxiliaries in asymmetric synthesis . The phthalazine core’s rigidity may render N-(4-methoxyphenyl)-4-methylphthalazin-1-amine useful in enantioselective catalysis.
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